CCG-1423 is classified as a Rho/SRF pathway inhibitor, which places it within a broader category of compounds targeting small GTPases and their downstream signaling pathways. Its chemical classification is that of a synthetic organic compound, specifically designed to interact with cellular signaling mechanisms.
The synthesis of CCG-1423 has been detailed in various studies, highlighting methods that yield optically pure isomers. The synthesis typically involves several key steps:
The molecular structure of CCG-1423 can be described in terms of its chemical formula, molecular weight, and stereochemical configuration:
The structural analysis reveals that CCG-1423 interacts with specific protein targets involved in the RhoA signaling pathway, influencing transcriptional regulation without altering DNA binding directly.
CCG-1423 participates in several key chemical reactions within biological systems:
These reactions are characterized by their concentration-dependence, where effective concentrations of CCG-1423 are often in the nanomolar range for significant biological effects.
The mechanism of action for CCG-1423 involves several critical pathways:
CCG-1423 exhibits several notable physical and chemical properties:
The melting point and boiling point data for CCG-1423 have not been extensively documented but are essential for practical applications in laboratory settings.
CCG-1423 has significant scientific applications across various fields:
The RhoA signaling pathway, culminating in Serum Response Factor (SRF)-mediated gene transcription, plays a pivotal role in fundamental cellular processes including cytoskeletal dynamics, cell migration, proliferation, and differentiation. Dysregulation of this pathway is implicated in pathologies like cancer metastasis and fibrosis. CCG-1423 (N-[2-[4(4-chlorophenyl)amino]-1-methyl-2-oxoethoxy]-3,5-bis(trifluoromethyl)-benzamide) emerged as a pioneering small-molecule inhibitor specifically targeting this transcriptional program.
CCG-1423 functions downstream of RhoA GTPase activation. It potently inhibits transcriptional activity driven by the Serum Response Element (SRE.L) in response to stimuli like lysophosphatidic acid (LPA), which signals through Gα12/13 proteins to activate RhoA/C. Mechanistic studies demonstrate that CCG-1423 effectively blocks SRE.L-luciferase reporter activity induced by constitutively active mutants of Gα12 (Q231L), Gα13 (Q226L), RhoA (G14V), and RhoC (G14V) [1] [7]. This places its action downstream of Rho GTPase activation itself. Crucially, CCG-1423 inhibits transcription activated by the SRF co-activator Megakaryoblastic Leukemia 1 (MKL1/MRTF-A), but not by SRF-VP16 or GAL4-VP16 fusion proteins, indicating its target lies within the MKL1-dependent activation mechanism rather than affecting SRF-DNA binding directly [1]. Consequently, CCG-1423 exhibits selective cytotoxicity and anti-migratory effects in cancer cell lines overexpressing RhoC (e.g., A375M2, SK-Mel-147 melanoma cells, PC-3 prostate cancer cells) compared to lines with lower Rho expression [1].
Table 1: Transcriptional and Functional Effects of CCG-1423 in Cellular Models
Cell Type | Stimulus/Trait | CCG-1423 Effect (Concentration) | Key Outcome | Citation |
---|---|---|---|---|
General | SRE.L-Luciferase Reporter | Inhibition (IC50 ~1 µM) | Blocks RhoA/C, Gα12/13, MKL1-driven transcription | [1][7] |
PC-3 (Prostate Ca) | LPA-induced DNA synthesis | Potent inhibition (<1 µM) | Suppresses proliferation | [1] |
A375M2 (Melanoma) | RhoC-overexpression | Growth inhibition (nanomolar), Apoptosis stimulation | Selective activity against metastatic lines | [1] |
PC-3 (Prostate Ca) | Matrigel Invasion (Rho-dependent) | ~90% Inhibition (3 µM) | Blocks Rho/ Gα12-mediated invasion | [1][7] |
SKOV-3 (Ovarian Ca) | Matrigel Invasion (Gαi-dependent) | No Effect | Demonstrates pathway specificity | [1] |
Endothelial Cells | VEGF-induced migration/sprouting | Inhibition | Suppresses angiogenesis in vitro, ex vivo, in vivo | [2] |
While initial studies positioned CCG-1423 downstream of RhoA and upstream of MKL1/SRF complex formation, the precise structural mechanism involves interference with MKL1 nuclear translocation, a prerequisite for its interaction with SRF and activation of target genes. CCG-1423 binds directly to the N-terminal basic domain (NB) of MKL1 (also known as B2 or NLS2), located between its second and third RPEL motifs [3] [5] [9]. This NB domain functions as a critical Nuclear Localization Signal (NLS) recognized by the importin α/β1 heterodimer. Binding of CCG-1423 to the NB masks this NLS, preventing the essential interaction between MKL1 and importin α/β1, thereby sequestering MKL1 in the cytoplasm and preventing its nuclear accumulation even under activating conditions like serum stimulation [3] [5] [9]. Importantly, CCG-1423 does not disrupt the binding of monomeric G-actin to the RPEL motifs of MKL1. However, when MKL1 is complexed with G-actin, the binding of CCG-1423 to the adjacent NB domain is sterically hindered, suggesting competition or conformational interplay between G-actin binding and CCG-1423 accessibility [3] [5]. Stereochemical studies reveal that the S-isomer of CCG-1423 exhibits moderately but significantly higher potency in inhibiting MRTF-A nuclear import and SRF-mediated transcription than the R-isomer, consistent with molecular docking simulations showing more favorable binding of the S-isomer to the NB domain [9].
The inhibitory action of CCG-1423 extends beyond MKL1/MRTF-A. Affinity pull-down assays using CCG-1423-conjugated Sepharose demonstrated direct binding to MKL1. Furthermore, CCG-1423-Sepharose also pulled down other RPEL-domain-containing proteins, including MRTF-B, myocardin, and Phactr1 [3] [5]. Phactr1, like MKL1, contains NLS sequences adjacent to its RPEL motifs, and its nuclear import is regulated by competitive binding between G-actin and importin α/β. This suggests a broader mechanism: CCG-1423 specifically targets the NLS regions of RPEL-domain proteins. Binding to these NLS sites prevents their recognition by importin α/β, effectively blocking nuclear import. Notably, proteins containing structurally distinct NLSs, such as NF-E2 related factor 2 (Nrf2) with its three basic amino acid-rich NLSs, do not bind to CCG-1423-Sepharose [3] [5]. Therefore, the inhibitory model proposes that when cellular conditions deplete the G-actin pool (e.g., upon RhoA activation promoting actin polymerization), freeing the NLS of RPEL proteins, CCG-1423 binds these exposed NLSs and directly inhibits their interaction with the nuclear import machinery.
Table 2: Specificity of CCG-1423 Binding to RPEL-Domain Proteins
RPEL-Domain Protein | Binds CCG-1423-Sepharose? | NLS Type | Regulated by G-actin? | Citation |
---|---|---|---|---|
MRTF-A (MKL1) | Yes | NB (B2/NLS2) / Bipartite* | Yes | [3][5] |
MRTF-B (MKL2) | Yes | NB-like / Bipartite* | Yes | [3][5] |
Myocardin | Yes | NB-like | No (Constitutively nuclear) | [3][5] |
Phactr1 | Yes | Basic regions near RPEL motifs | Yes | [3][5] |
Nrf2 | No | Three distinct basic NLSs | No | [3][5] |
*Treisman et al. proposed a bipartite NLS for MRTF-A involving NB (B2/NLS2) and another N-terminal basic domain (B3/NLS1).
An alternative or complementary target and mechanism for CCG-1423 involves Molecule Interacting with CasL 2 (MICAL2). MICAL2 is an atypical actin-regulatory flavoprotein monooxygenase enriched in the nucleus, unlike its cytoplasmic homolog MICAL1 [4]. MICAL2 catalyzes NADPH-dependent redox modification of actin, specifically promoting F-actin depolymerization via methionine oxidation. Within the nucleus, MICAL2-mediated depolymerization of nuclear actin filaments decreases the pool of nuclear G-actin [4]. Since nuclear G-actin binds MKL1 and promotes its nuclear export, a reduction in nuclear G-actin levels leads to increased nuclear retention of MKL1 and subsequent activation of SRF/MKL1-dependent transcription [4]. CCG-1423 was identified as a direct inhibitor of MICAL2 enzymatic activity (Ki ~1.5 µM) [4] [7]. By inhibiting MICAL2, CCG-1423 prevents the redox-dependent depolymerization of nuclear actin. This maintains or increases the nuclear G-actin pool, leading to enhanced binding of G-actin to MKL1, promoting MKL1 nuclear export, and ultimately suppressing SRF/MKL1 transcriptional activity [4]. This mechanism provides a pathway for SRF/MKL1 activation independent of cytosolic actin polymerization (e.g., in neuronal cells lacking stress fibers) and positions MICAL2 as a significant target contributing to the overall cellular effect of CCG-1423, particularly in contexts involving nuclear actin dynamics.
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